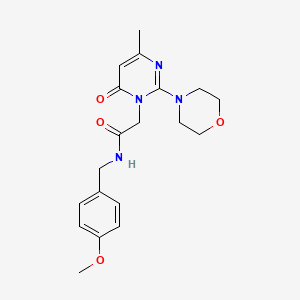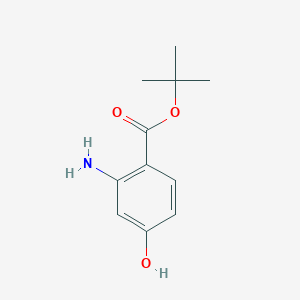
Tert-butyl 2-amino-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 2-amino-4-hydroxybenzoate” is a chemical compound with the molecular formula C11H15NO3 . It is also known as “tert-butyl 4-amino-3-hydroxybenzoate” and has a molecular weight of 209.24 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tert-butyl esters of Nα-protected amino acid from tert-butanol has been described . The process involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-amino-4-hydroxybenzoate” can be represented by the formula C11H15NO3 . The average mass of the molecule is 194.227 Da and the monoisotopic mass is 194.094299 Da .
Applications De Recherche Scientifique
Synthesis and Magnetism of Rare-Earth Metal Compounds
Tert-butyl 2-amino-4-hydroxybenzoate derivatives are utilized in the synthesis of complex rare-earth metal compounds. For instance, Schiff-base proligands prepared from tert-butyl-diformylphenol and 2-aminophenol play a crucial role in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. These compounds, characterized by varying arrangements of metal atoms and nuclearities, exhibit magnetic properties such as weak ferromagnetic and antiferromagnetic interactions, and some show single-molecule magnet behavior under applied dc fields, indicating potential applications in magnetic materials and quantum computing (Yadav et al., 2015).
Metabolism Studies
Research into the metabolism of tert-butyl 2-amino-4-hydroxybenzoate related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), has provided valuable insights into the biotransformation of these substances in rats and humans. Studies have identified major metabolites and elucidated differences in metabolic pathways between species, contributing to our understanding of the pharmacokinetics and toxicology of these compounds (Daniel et al., 1968).
Catalysis and Organic Synthesis
Compounds related to tert-butyl 2-amino-4-hydroxybenzoate have found applications in catalysis and organic synthesis. Bismuth-based cyclic synthesis utilizes such compounds for the activation of C-H bonds and CO2 insertion chemistry, leading to the efficient synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid. This demonstrates the potential of these compounds in green chemistry and carbon dioxide utilization (Kindra & Evans, 2014).
Antioxidant Studies
The antioxidant properties of tert-butyl 2-amino-4-hydroxybenzoate and its derivatives have been extensively studied. For example, 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), a compound related to tert-butyl 2-amino-4-hydroxybenzoate, has been designed to inhibit lipid peroxidation in vivo. Studies on the stability and reactivity of the derived radicals contribute to our understanding of the antioxidant mechanisms and the development of new antioxidant drugs (Watanabe et al., 2000).
Material Science
In material science, derivatives of tert-butyl 2-amino-4-hydroxybenzoate are used in the synthesis of novel polyhydrazides and poly(amide–hydrazide)s, which are further converted into poly(1,3,4-oxadiazole)s. These materials exhibit high thermal stability and are used in the production of films, showcasing potential applications in high-performance polymers and coatings (Hsiao et al., 1999).
Safety And Hazards
The safety data sheet for a related compound, tert-butylamine, indicates that it is highly flammable, harmful if swallowed, toxic if inhaled, and may cause severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . These hazards may also apply to “Tert-butyl 2-amino-4-hydroxybenzoate”, but specific safety data for this compound is not available.
Propriétés
IUPAC Name |
tert-butyl 2-amino-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWOYQHOMTVGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-4-hydroxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

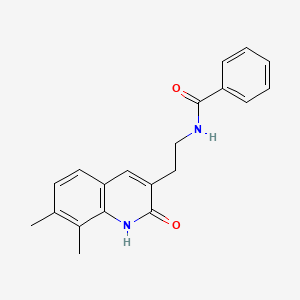
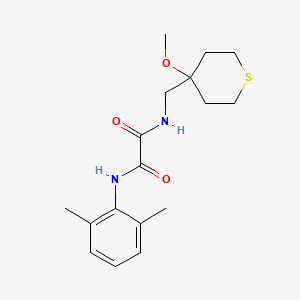
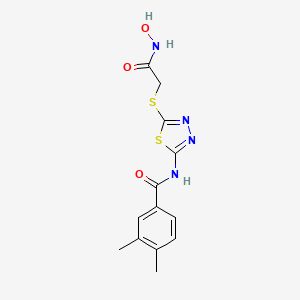
![3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2555471.png)
![N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2555473.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555476.png)
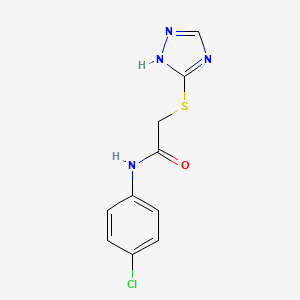
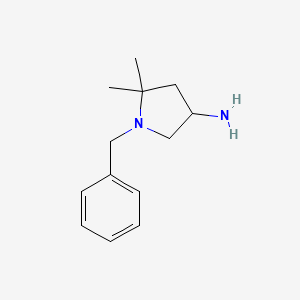
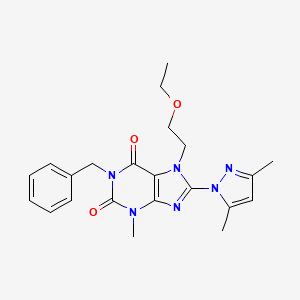
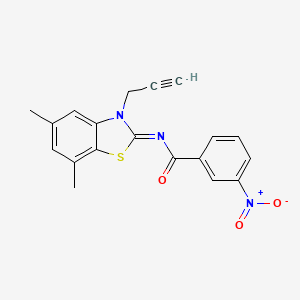
![3-benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2555484.png)
![6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2555486.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2555488.png)
